tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15879895
Molecular Formula: C18H25N3O4S
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O4S |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | tert-butyl 2-[[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-7-6-8-13(21)12-19-16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,20) |
| Standard InChI Key | QTRWPWQVSSODMA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a piperidine ring substituted at the 2-position with an aminomethyl group, which is further linked to a benzo[d]isothiazole-1,1-dioxide fragment. The tert-butyl carbamate group at the 1-position of the piperidine ring provides steric bulk and may influence pharmacokinetic properties such as metabolic stability. Key physicochemical parameters include a predicted density of and a boiling point of 534.2 \pm 42.0 \, ^\circ\text{C} . The presence of multiple hydrogen bond acceptors (e.g., carbonyl oxygen, sulfonyl groups) and a single hydrogen bond donor (secondary amine) suggests moderate polarity, though experimental solubility data remain unpublished .
The benzo[d]isothiazole-1,1-dioxide component introduces a planar, electron-deficient aromatic system, which could facilitate π-π stacking interactions with biological targets. Meanwhile, the piperidine ring’s conformational flexibility may enable adaptation to diverse binding pockets . Quantum mechanical calculations or crystallographic studies would be required to confirm these hypotheses, as no structural data are currently available in the literature.
Hypothetical Biological Activity and Mechanisms
While direct biological studies on this compound are absent, its structural analogs offer clues to potential activity. Benzo[d]isothiazole derivatives are known to exhibit:
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Antimicrobial Effects: Sulfonamide groups disrupt folate biosynthesis in bacteria.
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Anticancer Potential: Thiazole rings intercalate DNA or inhibit kinases.
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Neurological Activity: Piperidine fragments modulate GABA receptors or monoamine transporters .
The tert-butyl group may enhance blood-brain barrier penetration, making central nervous system (CNS) targets plausible. Molecular docking studies could predict affinity for enzymes like carbonic anhydrase or cyclooxygenase, though experimental validation is essential.
Comparative Analysis with Structural Analogs
The table below contrasts key features of tert-butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate with related compounds:
This compound’s combination of a piperidine ring and sulfonamide-functionalized benzothiazole distinguishes it from simpler analogs, potentially offering unique pharmacokinetic or target-binding profiles.
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